molecular formula C8H7ClO2S B13806601 2-Chloro-1-(thiophen-2-yl)butane-1,3-dione CAS No. 64777-28-2

2-Chloro-1-(thiophen-2-yl)butane-1,3-dione

Cat. No.: B13806601
CAS No.: 64777-28-2
M. Wt: 202.66 g/mol
InChI Key: KRZVWKHUDOPHIZ-UHFFFAOYSA-N
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Description

1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is an organic compound that belongs to the class of chlorinated ketones. This compound features a butanedione backbone with a chlorine atom and a thienyl group attached to it. Such compounds are often of interest in organic chemistry due to their potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) typically involves the chlorination of 1,3-butanedione followed by the introduction of the thienyl group. One common method might include:

    Chlorination: Reacting 1,3-butanedione with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.

    Thienyl Group Introduction: The chlorinated intermediate can then be reacted with a thienyl-containing reagent, possibly through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies involving enzyme interactions.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione: A simpler analog without the chlorine and thienyl groups.

    2-Chloro-1,3-butanedione: Lacks the thienyl group.

    1-(2-Thienyl)-1,3-butanedione: Lacks the chlorine atom.

Uniqueness

1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is unique due to the presence of both the chlorine atom and the thienyl group, which can impart distinct reactivity and properties compared to its simpler analogs.

Properties

CAS No.

64777-28-2

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

2-chloro-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C8H7ClO2S/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3

InChI Key

KRZVWKHUDOPHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CS1)Cl

Origin of Product

United States

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